6-(2-Cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one
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Overview
Description
DS-4574 is a peptidoleukotriene receptor antagonist used primarily in the treatment of hypersensitivity reactions. It has shown significant potential in stabilizing mast cells and inhibiting the release of chemical mediators from inflammatory cells . The compound’s molecular formula is C13H16N6OS, and it has a molecular weight of 304.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS-4574 involves multiple steps. One of the key steps includes the reaction of a precursor compound with concentrated aqueous ammonium hydroxide in ethanol to yield a 7-amino-6-nitro compound. This intermediate is then reduced using tin and hydrochloric acid in a dioxane-water mixture to produce the 6,7-diamino derivative .
Industrial Production Methods
Industrial production methods for DS-4574 are not extensively documented. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
DS-4574 undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, especially involving its functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of DS-4574 include:
Ammonium hydroxide: Used in the initial steps of synthesis.
Tin and hydrochloric acid: Employed in the reduction steps.
Major Products Formed
The major products formed from the reactions involving DS-4574 include various intermediates leading to the final peptidoleukotriene receptor antagonist.
Scientific Research Applications
DS-4574 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study peptidoleukotriene receptor antagonism.
Biology: Investigated for its role in stabilizing mast cells and inhibiting mediator release.
Medicine: Explored for its potential in treating hypersensitivity reactions, asthma, and peptic ulcers
Industry: Utilized in the development of new therapeutic agents targeting leukotriene pathways.
Mechanism of Action
DS-4574 exerts its effects by antagonizing peptidoleukotriene receptors, specifically cysteinyl leukotriene receptor 1 (CysLT1). This action inhibits the binding of leukotrienes, which are inflammatory mediators, thereby reducing inflammation and hypersensitivity reactions . Additionally, DS-4574 stabilizes mast cells, preventing the release of histamine and other mediators .
Comparison with Similar Compounds
Similar Compounds
Disodium cromoglycate: Another mast cell stabilizer used in similar applications.
LY171883: A peptidoleukotriene antagonist with comparable effects.
Cimetidine: A histamine H2 receptor antagonist used for comparison in studies.
Uniqueness of DS-4574
DS-4574 is unique due to its dual action as both a peptidoleukotriene antagonist and a mast cell stabilizer. This dual functionality makes it particularly effective in treating conditions involving both leukotriene-mediated and histamine-mediated pathways .
Properties
IUPAC Name |
11-(2-cyclohexylethyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS/c20-12-10-11(16-18-15-10)14-13-19(12)17-9(21-13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIFEXZWAKYMRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152096 |
Source
|
Record name | DS 4574 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118314-35-5 |
Source
|
Record name | DS 4574 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118314355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DS 4574 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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